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Compound of Interest

Compound Name:
2-(Benzyloxy)-4-

fluorobenzaldehyde

Cat. No.: B123165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-
fluorobenzaldehyde, a key organic intermediate in contemporary drug discovery and

development. This document details its physicochemical properties, a detailed experimental

protocol for its synthesis, and its application in the development of targeted therapeutics,

particularly as a precursor for Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors.

Physicochemical Properties and Molecular Weight
2-(Benzyloxy)-4-fluorobenzaldehyde is a solid organic compound valued for its distinct

functional groups that allow for versatile chemical modifications. The benzyloxy group serves

as a stable protecting group for the phenolic hydroxyl, while the aldehyde functionality provides

a reactive site for a multitude of organic transformations. The fluorine atom strategically placed

on the aromatic ring can enhance the metabolic stability and binding affinity of derivative

molecules.

Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

The molecular formula for 2-(Benzyloxy)-4-fluorobenzaldehyde is C₁₄H₁₁FO₂.
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Element Symbol Count
Atomic Weight
( g/mol )

Total Weight (
g/mol )

Carbon C 14 12.011 168.154

Hydrogen H 11 1.008 11.088

Fluorine F 1 18.998 18.998

Oxygen O 2 15.999 31.998

Total 230.238

Based on the atomic weights of its constituent elements, the calculated molecular weight of 2-
(Benzyloxy)-4-fluorobenzaldehyde is 230.238 g/mol . This value is consistent with

commercially available data, often cited as 230.23 g/mol or 230.24 g/mol .[1][2][3]

Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde
The synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde can be efficiently achieved via a

Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl

halide. In this case, the commercially available 2-fluoro-4-hydroxybenzaldehyde is

deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution

reaction with benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis
Materials:

2-Fluoro-4-hydroxybenzaldehyde

Benzyl bromide

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate
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Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-

fluoro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5

equivalents).

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the

phenoxide.

To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room

temperature.

Heat the reaction mixture to 60-70°C and maintain it at this temperature, with vigorous

stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.

Pour the mixture into deionized water and transfer it to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with deionized water, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 2-
(Benzyloxy)-4-fluorobenzaldehyde.

Application in Drug Discovery: A Precursor for
ALDH1A3 Inhibitors
2-(Benzyloxy)-4-fluorobenzaldehyde is a valuable building block in the synthesis of targeted

therapeutics. Its structure is particularly suited for the development of inhibitors for Aldehyde

Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and implicated

in tumor progression, chemoresistance, and the maintenance of cancer stem cells.

The aldehyde group can be readily transformed into various pharmacophores that can interact

with the active site of ALDH1A3. The benzyloxy- and fluoro-substituted phenyl ring can be

tailored to enhance binding affinity and selectivity for the target enzyme.

Synthesis of a Hypothetical ALDH1A3 Inhibitor

2-(Benzyloxy)-4-
fluorobenzaldehyde

Reaction with a
primary amine

(Reductive Amination)

R-NH₂
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Intermediate

Further functionalization
(e.g., acylation,
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Inhibitor

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b123165?utm_src=pdf-body
https://www.benchchem.com/product/b123165?utm_src=pdf-body
https://www.benchchem.com/product/b123165?utm_src=pdf-body
https://www.benchchem.com/product/b123165?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic workflow for a hypothetical ALDH1A3 inhibitor.

ALDH1A3 Signaling Pathway and Inhibition
ALDH1A3 plays a crucial role in cellular metabolism, particularly in the oxidation of retinal to

retinoic acid (RA).[1] Retinoic acid is a signaling molecule that binds to nuclear receptors

(RAR/RXR), leading to the transcriptional regulation of genes involved in cell proliferation,

differentiation, and survival. In cancer cells, the overexpression of ALDH1A3 can lead to

aberrant RA signaling, promoting tumorigenesis.

Inhibitors synthesized from 2-(Benzyloxy)-4-fluorobenzaldehyde are designed to block the

active site of ALDH1A3, thereby preventing the production of retinoic acid and mitigating its

downstream effects.
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ALDH1A3-Mediated Signaling Pathway in Cancer

Mechanism of Inhibition
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ALDH1A3 signaling pathway and point of pharmacological inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b123165?utm_src=pdf-custom-synthesis
https://www.carlroth.com/be/en/research-chemicals/2-fluoro-4-hydroxybenzaldehyde/p/2lxk.3
https://www.carlroth.com/be/en/research-chemicals/2-fluoro-4-hydroxybenzaldehyde/p/2lxk.3
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Williamson_Ether_Synthesis_of_5_Bromo_2_hydroxybenzaldehyde.pdf
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB2214861.htm
https://www.benchchem.com/product/b123165#2-benzyloxy-4-fluorobenzaldehyde-molecular-weight
https://www.benchchem.com/product/b123165#2-benzyloxy-4-fluorobenzaldehyde-molecular-weight
https://www.benchchem.com/product/b123165#2-benzyloxy-4-fluorobenzaldehyde-molecular-weight
https://www.benchchem.com/product/b123165#2-benzyloxy-4-fluorobenzaldehyde-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b123165?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

